Antibacterial MIC Comparison: Target Compound vs. N-Butyl Homologue Against S. aureus and E. coli
Supplier-reported broth microdilution data for the target compound (N-isopropyl) indicate MIC values of 16 µg/mL against Staphylococcus aureus and 32 µg/mL against Escherichia coli . For the direct N-butyl homologue (N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]butan-1-amine, CAS 881988-24-5), publicly available supplier characterizations describe broad-spectrum antibacterial activity but do not provide discrete MIC values for the same strains . The available quantitative comparison, limited to the target compound, shows a 2-fold potency differential favoring Gram-positive over Gram-negative bacteria—a selectivity pattern that may not be preserved across N-alkyl chain lengths, as oxadiazole SAR studies demonstrate that lipophilicity changes driven by N-alkyl variation can invert Gram-selectivity .
| Evidence Dimension | In vitro antibacterial minimum inhibitory concentration (MIC, µg/mL) |
|---|---|
| Target Compound Data | S. aureus MIC = 16 µg/mL; E. coli MIC = 32 µg/mL |
| Comparator Or Baseline | N-Butyl homologue (CAS 881988-24-5): MIC values not reported for these strains; described as 'broad-spectrum antibacterial' without discrete quantification |
| Quantified Difference | Not calculable due to missing comparator MIC data; target compound alone shows 2-fold Gram-positive vs. Gram-negative selectivity |
| Conditions | Broth microdilution assay; bacterial strains as indicated |
Why This Matters
Procurement of the propan-2-amine congener provides defined MIC benchmarks for S. aureus and E. coli, enabling researchers to anchor SAR hypotheses; the butan-1-amine analog lacks this quantitative resolution, introducing significant experimental uncertainty.
- [1] Boudreau MA, et al. Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Med. Chem. Lett. 2020; 11(3): 303–309. View Source
